molecular formula C10H12N4O B13496408 (5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine

(5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine

Cat. No.: B13496408
M. Wt: 204.23 g/mol
InChI Key: HAPRDAFGTLWZLF-UHFFFAOYSA-N
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Description

(5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole ring or the phenoxymethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

(5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering protein-protein interactions.

Comparison with Similar Compounds

(5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine: can be compared with other triazole derivatives, such as:

  • (5-Phenyl-1,2,4-triazol-3-yl)methanamine
  • (5-Methyl-1,2,4-triazol-3-yl)methanamine
  • (5-(2-Chlorophenyl)-1,2,4-triazol-3-yl)methanamine

These compounds share a similar triazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique phenoxymethyl group in This compound may confer distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C10H12N4O/c11-6-9-12-10(14-13-9)7-15-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13,14)

InChI Key

HAPRDAFGTLWZLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NN2)CN

Origin of Product

United States

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